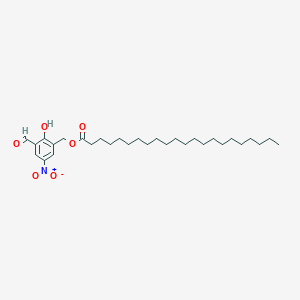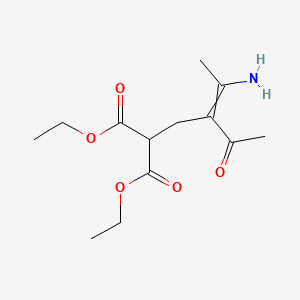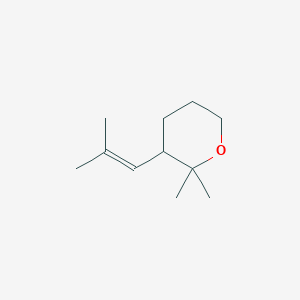![molecular formula C16H7ClN2O3S B14306250 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one CAS No. 111969-18-7](/img/structure/B14306250.png)
6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family. . This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 2nd position on the phenothiazine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one typically involves the condensation reaction of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired phenothiazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Utilized in the development of dyes and pigments due to its intense coloration.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets . For instance, it has been shown to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and causing DNA damage.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic and antimicrobial properties.
Uniqueness: 6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
111969-18-7 |
|---|---|
Molekularformel |
C16H7ClN2O3S |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
6-chloro-2-nitrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7ClN2O3S/c17-13-15(20)9-6-5-8(19(21)22)7-10(9)14-16(13)23-12-4-2-1-3-11(12)18-14/h1-7H |
InChI-Schlüssel |
RNGCMVAYHRZZNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C(=O)C(=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)



![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)




